molecular formula C8H13NO3 B2872770 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid CAS No. 103980-33-2

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid

Cat. No.: B2872770
CAS No.: 103980-33-2
M. Wt: 171.196
InChI Key: VBAUQSXHAMRCSL-UHFFFAOYSA-N
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Description

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid: is an organic compound with the molecular formula C8H13NO3 It is characterized by the presence of a ketone group (oxo), an amino group attached to a prop-2-en-1-yl chain, and a pentanoic acid backbone

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activity. It may act as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid typically involves the reaction of a suitable precursor with prop-2-en-1-ylamine under controlled conditions. One common method involves the use of a ketone precursor, which undergoes a nucleophilic addition reaction with prop-2-en-1-ylamine, followed by oxidation to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

  • 5-Oxo-5-(prop-2-en-1-ylamino)hexanoic acid
  • 5-Oxo-5-(prop-2-en-1-ylamino)butanoic acid
  • 5-Oxo-5-(prop-2-en-1-ylamino)heptanoic acid

Comparison: Compared to these similar compounds, 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid is unique due to its specific chain length and functional group arrangement.

Properties

IUPAC Name

5-oxo-5-(prop-2-enylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6-9-7(10)4-3-5-8(11)12/h2H,1,3-6H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAUQSXHAMRCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A functional monomer was prepared in the following manner, and was used in Example 15 to introduce activated ester groups on the backbone of the polymer. Glutaric anhydride, 20 g (0.175 mole), was dissolved in 100 ml chloroform. The glutaric anhydride solution was cooled to <10° C. using an ice bath. Allyl amine, 10 g (0.177 mole), was dissolved in 50 ml chloroform and added to the cooled solution of glutaric anhydride with stirring. The addition rate of allyl amine was adjusted to keep the reaction temperature <10° C. After the allyl amine addition was completed, the reaction solution was allowed to come to room temperature while stirring overnight. After removing the solvent, the 5-oxo-6-aza-8-nonenoic acid isolated amounted to 31.4 g (105% crude) with a dual DSC melting point of 35.1° C. and 44.9° C. NMR analysis at 300 MHz was consistent with the desired product: 1H NMR (CDCl3) amide proton 6.19 (b, 1H), vinyl protons 5.13, 5.81 (m, 3H), methylene adjacent to amide N 3.85 (m, 2H), methylenes adjacent to carbonyls 2.29, 2.39 (t; 4H), and central methylene 1.9. (m, 2H).
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